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Compound of Interest

Compound Name: 2,4-Dimethoxyphenyl acetate

Cat. No.: B15399497

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,4-dimethoxyphenyl acetate, a compound of interest in various research and development
sectors. This document presents a summary of its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of
2,4-dimethoxyphenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
7.05 d 1H Ar-H
6.55 d 1H Ar-H
6.45 dd 1H Ar-H
3.85 S 3H OCHs
3.80 S 3H OCHs
2.30 S 3H COCHs
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Assignment
169.5 C=0 (ester)
161.0 Ar-C
150.5 Ar-C
139.0 Ar-C
121.0 Ar-CH
105.0 Ar-CH
99.0 Ar-CH
56.0 OCHs
55.5 OCHs
21.0 COCHs
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
2950-2840 Medium C-H stretch (alkane)
1765 Strong C=0 stretch (ester)
1610, 1500 Medium-Strong C=C stretch (aromatic)
1215 Strong C-O stretch (ester)
1150-1020 Strong C-O stretch (ether)

Mass Spectrometry (MS)

mlz Relative Intensity (%) Assighment

196 40 [M]*

154 100 [M - CH2COJ*

139 80 [M - CH2CO - CH3]*

111 30 [M - CH2CO - CHs - COJ*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. The

sample of 2,4-dimethoxyphenyl acetate was dissolved in deuterated chloroform (CDCIs).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard (0.00 ppm). For *H NMR, the residual solvent peak of CDCls at 7.26 ppm was
used for calibration. For 3C NMR, the solvent peak at 77.16 ppm was used as the reference.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. A small

amount of the neat 2,4-dimethoxyphenyl acetate was placed on the diamond crystal of the

© 2025 BenchChem. All rights reserved.

3/6

Tech Support


https://www.benchchem.com/product/b15399497?utm_src=pdf-body
https://www.benchchem.com/product/b15399497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15399497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-
400 cm~* with a resolution of 4 cm~1,

Mass Spectrometry (MS)

Mass spectrometry was performed on a Thermo Scientific ISQ EC single quadrupole mass
spectrometer with electron ionization (EIl) at 70 eV. The sample was introduced via direct
infusion. The mass spectrum was recorded over a mass-to-charge (m/z) ratio range of 50-500.
The primary fragmentation pattern observed is the loss of a ketene molecule (CH2CO) from the
molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2,4-dimethoxyphenyl acetate.
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Spectroscopic Analysis Workflow of 2,4-Dimethoxyphenyl Acetate
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Spectroscopic analysis workflow.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dimethoxyphenyl Acetate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15399497#spectroscopic-data-nmr-ir-ms-of-2-4-
dimethoxyphenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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